Cas no 2172154-78-6 (4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid)

4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid
- EN300-1569167
- 2172154-78-6
- 4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid
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- インチ: 1S/C26H30N2O5/c1-2-28(16-7-13-23(29)30)24(31)26(14-8-15-26)27-25(32)33-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22H,2,7-8,13-17H2,1H3,(H,27,32)(H,29,30)
- InChIKey: MKGGCCSUHKURQL-UHFFFAOYSA-N
- SMILES: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC)CCCC(=O)O
計算された属性
- 精确分子量: 450.21547206g/mol
- 同位素质量: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 10
- 複雑さ: 700
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 95.9Ų
4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1569167-1.0g |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1569167-10.0g |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1569167-5000mg |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1569167-0.1g |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1569167-50mg |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1569167-5.0g |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1569167-0.05g |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1569167-0.5g |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1569167-100mg |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1569167-2500mg |
4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |
2172154-78-6 | 2500mg |
$6602.0 | 2023-09-24 |
4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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7. Caper tea
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acidに関する追加情報
4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid
4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid, with CAS No. 2172154-78-6, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its intricate structure, which includes a cyclobutane ring, an ethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a valuable molecule in the synthesis of bioactive compounds and advanced materials.
The core structure of this compound is centered around a cyclobutane ring, which is a four-membered hydrocarbon ring. Cyclobutane derivatives are known for their unique chemical properties, including strain-induced reactivity and the ability to participate in various cycloaddition reactions. In this compound, the cyclobutane ring is substituted with an N-ethyl group and an Fmoc-amino group. The Fmoc group, derived from 9H-fluoren-9-yl methanol, is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.
The Fmoc group plays a crucial role in the synthesis of peptides and other nitrogen-containing compounds. Its application in solid-phase peptide synthesis (SPPS) has revolutionized the way complex peptides are synthesized, enabling researchers to build long sequences with high precision. In this compound, the Fmoc group is attached to an amino group on the cyclobutane ring, which further highlights its potential as an intermediate in peptide synthesis.
Recent studies have explored the use of similar compounds in drug delivery systems and as building blocks for bioconjugates. The combination of the cyclobutane ring and the Fmoc group provides this compound with unique properties that make it suitable for applications in medicinal chemistry. For instance, researchers have investigated its ability to act as a linker in antibody-drug conjugates (ADCs), where it can facilitate the attachment of cytotoxic drugs to antibodies with high efficiency.
In addition to its role in peptide synthesis and drug delivery, this compound has also been studied for its potential in materials science. The cyclobutane ring's inherent strain can be harnessed to create materials with unusual mechanical properties or to develop new types of polymers with tailored functionalities. Recent advancements in polymer chemistry have demonstrated how strained rings like cyclobutane can be incorporated into polymer backbones to enhance their mechanical strength or flexibility.
The synthesis of 4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid involves a multi-step process that typically begins with the preparation of the Fmoc reagent. This is followed by nucleophilic substitution or coupling reactions to introduce the necessary functional groups onto the cyclobutane ring. The final steps involve purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure the compound's purity and structural integrity.
From an environmental standpoint, this compound's production and application must adhere to strict safety protocols due to its complex structure and potential for bioaccumulation. Researchers are actively exploring greener synthetic methods that minimize waste and reduce the environmental footprint of such compounds. For example, catalytic asymmetric synthesis methods are being developed to produce enantiomerically pure versions of this compound without generating hazardous byproducts.
In conclusion, 4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid represents a significant advancement in organic chemistry with broad applications across multiple disciplines. Its unique structure, incorporating both strained rings and protective groups like Fmoc, positions it as a valuable tool in peptide synthesis, drug delivery systems, and materials science. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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